

Application Note: Analysis of N,N-Dimethyltetradecylamine by Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	N,N-Dimethyltetradecylamine	
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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **N,N-Dimethyltetradecylamine** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results for this long-chain tertiary amine.

Introduction

N,N-Dimethyltetradecylamine (C₁₆H₃₅N, MW: 241.46 g/mol) is a tertiary amine with a variety of industrial applications, including as an intermediate in the synthesis of surfactants and quaternary ammonium compounds.[1][2][3] Accurate and sensitive analytical methods are crucial for its characterization, quality control, and in various research and development settings. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high separation efficiency and specific detection needed for the analysis of such compounds.[4] This note provides a detailed experimental protocol and expected analytical data for **N,N-Dimethyltetradecylamine**.

Quantitative Data Summary



The following table summarizes key quantitative data for the GC-MS analysis of **N,N- Dimethyltetradecylamine**.

Parameter	Value	Reference
Molecular Formula	C16H35N	[1][2]
Molecular Weight	241.46 g/mol	[1][2][3]
CAS Number	112-75-4	[1][2]
Boiling Point	Approx. 260-262 °C	
Key Mass Fragments (m/z)	58 (base peak), 241 (molecular ion, often low abundance)	[5]

Experimental Protocol

This protocol provides a recommended starting point for the GC-MS analysis of **N,N- Dimethyltetradecylamine**. Instrument conditions may be optimized to suit specific laboratory setups and analytical goals.

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis.[4]

- Solvent Selection: Use volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[4][6] Avoid aqueous solutions as they are incompatible with most GC systems.[6]
- Concentration: Prepare samples at a concentration of approximately 10 μ g/mL to achieve an on-column injection of around 10 ng for a 1 μ L injection in splitless mode.[6]
- Sample Clean-up: Ensure samples are free of particulate matter by centrifuging or filtering through a 0.45 μm syringe filter before transferring to a GC vial.[4][6]
- Vials: Use clean glass autosampler vials.[4]

GC-MS Instrumentation and Conditions



The following instrumental parameters are recommended for a standard GC-MS system.

Gas Chromatograph (GC) Conditions:

Parameter	Recommended Setting
Column	Non-polar column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness).[7]
Injector Temperature	280 °C
Injection Mode	Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume	1 μL
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min.[7]
Oven Temperature Program	Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[7]

Mass Spectrometer (MS) Conditions:

Parameter	Recommended Setting
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C[7]
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400
Scan Mode	Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 58.

Data Analysis

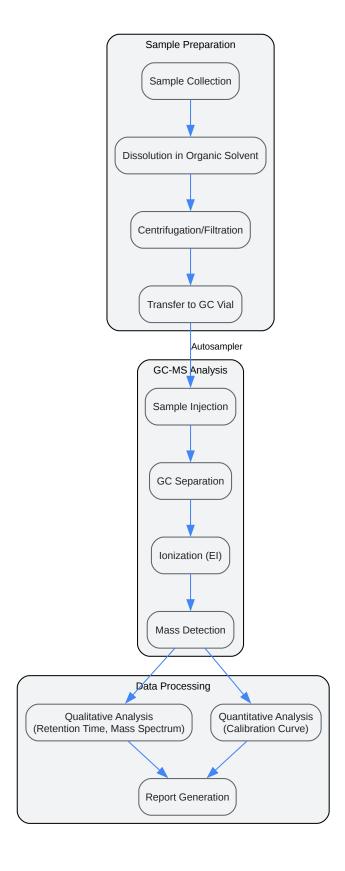


- Qualitative Analysis: Identify N,N-Dimethyltetradecylamine by its retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum is expected to show a prominent peak at m/z 58, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, and a potentially weak molecular ion peak at m/z 241.[5][8]
- Quantitative Analysis: For quantification, create a calibration curve using standard solutions
 of N,N-Dimethyltetradecylamine of known concentrations. The peak area of the
 characteristic ion (m/z 58) is typically used for quantification in SIM mode.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **N,N- Dimethyltetradecylamine**.





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Caption: GC-MS analysis workflow for **N,N-Dimethyltetradecylamine**.



Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of **N,N-Dimethyltetradecylamine**. The provided parameters for sample preparation, instrumentation, and data analysis can be readily implemented in a laboratory setting. Adherence to these guidelines will facilitate accurate qualitative and quantitative assessment of **N,N-Dimethyltetradecylamine** in various sample matrices.

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